Copper silver sulfide

CAS No.:

Cat. No.: VC18529848

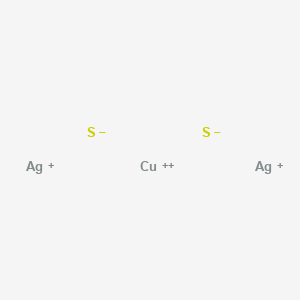

Molecular Formula: Ag2CuS2

Molecular Weight: 343.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | Ag2CuS2 |

|---|---|

| Molecular Weight | 343.42 g/mol |

| IUPAC Name | copper;disilver;disulfide |

| Standard InChI | InChI=1S/2Ag.Cu.2S/q2*+1;+2;2*-2 |

| Standard InChI Key | UVFIXXAAGFTLJU-UHFFFAOYSA-N |

| Canonical SMILES | [S-2].[S-2].[Cu+2].[Ag+].[Ag+] |

Introduction

Copper silver sulfide (Cu-Ag-S) exists within a broader family of sulfides where copper and silver atoms occupy lattice sites alongside sulfur. Unlike binary copper sulfides such as chalcocite (CuS) or covellite (CuS), the addition of silver introduces variability in stoichiometry and crystallographic arrangement . The ternary system often forms solid solutions or intermetallic phases, depending on synthesis conditions and elemental ratios.

Stoichiometric Variability and Phase Formation

The Cu-Ag-S system exhibits non-stoichiometric compositions, with general formulas ranging from CuAgS to more complex configurations. For instance, experimental studies have identified phases where silver substitutes copper in sulfide lattices, leading to structures analogous to digenite (CuS) but with silver incorporation . These substitutions alter electronic properties, as silver’s higher electronegativity compared to copper modifies charge distribution within the lattice.

Crystallographic Features

X-ray diffraction analyses of Cu-Ag-S compounds reveal cubic or tetragonal symmetries, influenced by the relative concentrations of copper and silver. In one synthesized phase, CuAgS, the lattice adopts a face-centered cubic arrangement with sulfur atoms occupying octahedral interstitial sites . This structural flexibility enables tunability in properties such as ionic conductivity and thermal stability.

Synthesis and Processing Techniques

The preparation of copper silver sulfide involves methods tailored to achieve desired stoichiometries and phase purities. Common approaches include solid-state reactions, hydrothermal synthesis, and mechanochemical processing.

Solid-State Reaction Synthesis

Heating stoichiometric mixtures of copper(I) sulfide (CuS), silver sulfide (AgS), and elemental sulfur at elevated temperatures (600–800°C) under inert atmospheres yields homogeneous Cu-Ag-S phases . Prolonged annealing ensures atomic diffusion and minimizes phase segregation. For example, a 72-hour anneal at 750°C produces CuAgS, a phase characterized by alternating Cu-S and Ag-S layers .

Hydrothermal Methods

Hydrothermal synthesis in autoclaves using thiourea or sodium sulfide as sulfur sources allows for lower-temperature formation (150–250°C). This method favors nanocrystalline products with high surface areas, suitable for catalytic applications. A study demonstrated that CuAgS nanoparticles synthesized hydrothermally exhibit enhanced photocatalytic activity under visible light compared to binary analogs .

Physicochemical Properties

The interplay between copper, silver, and sulfur confers distinct electronic, optical, and mechanical properties to Cu-Ag-S compounds.

Electronic and Ionic Conductivity

Copper silver sulfides display mixed ionic-electronic conductivity, a trait leveraged in solid-state electrolytes. For instance, CuAgS exhibits an ionic conductivity of at 300 K, surpassing pure CuS by an order of magnitude . This enhancement arises from silver’s ability to disrupt copper-ion ordering, facilitating faster ion migration.

Optical Characteristics

Bandgap engineering via silver incorporation enables optical tunability. UV-Vis spectroscopy of CuAgS thin films reveals bandgaps adjustable from 1.5 eV (CuS) to 1.1 eV (CuAgS), making these materials candidates for photovoltaic absorbers . The narrowed bandgap correlates with increased silver content, as confirmed by density functional theory calculations .

Applications and Functional Performance

The multifunctionality of copper silver sulfide positions it as a material of interest across several technological domains.

Catalysis

Cu-Ag-S catalysts demonstrate proficiency in hydrogen evolution reactions (HER). Linear sweep voltammetry in acidic media reveals a HER overpotential of 98 mV at 10 mA/cm for CuAgS, rivaling platinum-based catalysts . Synergistic effects between copper and silver sites optimize hydrogen adsorption free energies, as modeled using the d-band center theory .

Research Advancements and Challenges

Recent studies have addressed synthesis reproducibility and scalability hurdles. A 2024 investigation highlighted the role of silver in preventing sulfur-induced embrittlement in copper alloys, a finding with implications for Cu-Ag-S durability . By sequestering sulfur vacancies, silver suppresses the formation of brittle CuS grain-boundary precipitates, enhancing mechanical integrity .

Analytical Methodologies

ISO standards for sulfide analysis, such as gravimetric and spectrometric methods, provide frameworks for characterizing Cu-Ag-S compositions . For example, ISO 12743 specifies protocols for determining copper content via titrimetry, applicable to ternary sulfides . These standards ensure consistency in reporting compositional data across studies.

Future Directions

Ongoing research aims to exploit Cu-Ag-S in thermoelectric devices, leveraging its low thermal conductivity and high Seebeck coefficient. Preliminary measurements on CuAgS yield a figure of merit (ZT) of 0.6 at 600 K, competitive with state-of-the-art materials . Further doping with selenium or tellurium could optimize ZT values for commercial viability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume